molecular formula C9H17BrO B13216300 3-(Bromomethyl)-3-butyloxolane

3-(Bromomethyl)-3-butyloxolane

Cat. No.: B13216300
M. Wt: 221.13 g/mol
InChI Key: DEJZNZFQWLAHOE-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-3-butyloxolane: is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by the presence of a bromomethyl group attached to the third carbon of the oxolane ring. The molecular formula of this compound is C7H13BrO, and it is commonly used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-3-butyloxolane typically involves the bromination of 3-butyloxolane. One common method is the reaction of 3-butyloxolane with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)-3-butyloxolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl-substituted oxolanes.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products:

    Substitution Reactions: Products include azido, thiol, and alkoxy derivatives of oxolane.

    Oxidation Reactions: Products include oxolane derivatives with hydroxyl, carbonyl, or carboxyl groups.

    Reduction Reactions: Products include methyl-substituted oxolanes.

Scientific Research Applications

Chemistry: 3-(Bromomethyl)-3-butyloxolane is widely used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of complex molecules in medicinal chemistry and materials science.

Biology: In biological research, this compound is used to modify biomolecules such as peptides and proteins

Medicine: this compound derivatives have potential applications in drug discovery and development. They can be used to synthesize pharmacologically active compounds with improved efficacy and selectivity.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and polymers. Its reactivity makes it a valuable intermediate for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-3-butyloxolane primarily involves nucleophilic substitution reactions. The bromomethyl group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic sites. This reactivity is exploited in synthetic chemistry to introduce new functional groups into target molecules.

Molecular Targets and Pathways: The molecular targets of this compound include nucleophilic sites on organic molecules and biomolecules. The pathways involved in its reactions are typically substitution mechanisms, where the bromine atom is replaced by a nucleophile.

Comparison with Similar Compounds

  • 3-(Bromomethyl)-3-butyloxane
  • 3-(Bromomethyl)-3-pentyloxolane
  • 3-(Bromomethyl)-3-hexyloxolane

Comparison: 3-(Bromomethyl)-3-butyloxolane is unique due to its specific molecular structure, which imparts distinct reactivity and properties. Compared to its analogs, it offers a balance of reactivity and stability, making it suitable for a wide range of applications. Its shorter carbon chain compared to 3-(Bromomethyl)-3-pentyloxolane and 3-(Bromomethyl)-3-hexyloxolane results in different physical and chemical properties, influencing its behavior in various reactions.

Properties

Molecular Formula

C9H17BrO

Molecular Weight

221.13 g/mol

IUPAC Name

3-(bromomethyl)-3-butyloxolane

InChI

InChI=1S/C9H17BrO/c1-2-3-4-9(7-10)5-6-11-8-9/h2-8H2,1H3

InChI Key

DEJZNZFQWLAHOE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CCOC1)CBr

Origin of Product

United States

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